Trimetazidine-N-oxide

Reference Standard ANDA Submission Method Validation

Trimetazidine-N-oxide (CAS 1644530-89-1) is the major active metabolite of the anti-anginal drug trimetazidine, formed via N-oxidation of the piperazine ring. Trimetazidine functions as a selective long-chain 3-ketoyl coenzyme A thiolase inhibitor with an IC50 of 75 nM, shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation.

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
Cat. No. B12430028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetazidine-N-oxide
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC
InChIInChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3
InChIKeyMDAXOLBRJMFWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trimetazidine-N-oxide: Analytical Reference Standard and Major Active Metabolite for Pharmaceutical Research


Trimetazidine-N-oxide (CAS 1644530-89-1) is the major active metabolite of the anti-anginal drug trimetazidine, formed via N-oxidation of the piperazine ring [1]. Trimetazidine functions as a selective long-chain 3-ketoyl coenzyme A thiolase inhibitor with an IC50 of 75 nM, shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation [2]. As a thoroughly characterized reference standard, trimetazidine-N-oxide is supplied with detailed characterization data compliant with regulatory guidelines, including USP and EP pharmacopeial traceability, and is intended exclusively for analytical method development, method validation (AMV), quality control (QC) applications, ANDA/NDA submissions, or commercial production of trimetazidine [3].

Why Trimetazidine-N-oxide Cannot Be Substituted by In-Class Analogs or Alternative Metabolites in Analytical Workflows


Trimetazidine metabolism produces at least ten distinct metabolites in human urine, including desmethylated trimetazidine (M3), N-formyl trimetazidine (M2), oxo-trimetazidine, and trimetazidine-N-oxide (M1), each with unique mass spectrometric signatures and chromatographic retention properties [1]. In doping control and pharmaceutical QC applications, substitution of trimetazidine-N-oxide with another metabolite or the parent drug would invalidate method specificity and regulatory compliance, as validated LC-MS/MS and GC-MS methods have been developed specifically for the detection and quantification of trimetazidine-N-oxide as a distinct analytical target alongside other major metabolites [2]. The compound's N-oxide functional group imparts physicochemical properties—including LogP of 1, tPSA of 54.4 Ų, six hydrogen bond acceptors, and predicted pKa of 13.23—that fundamentally differentiate its chromatographic behavior and ionization efficiency from the parent trimetazidine and other metabolites, necessitating compound-specific reference standards for accurate method validation .

Quantitative Differentiation Evidence for Trimetazidine-N-oxide Reference Standard Selection


Regulatory-Compliant Characterization with Full Pharmacopeial Traceability vs. Uncharacterized Research-Grade Metabolites

Trimetazidine-N-oxide reference standards from regulated suppliers provide fully characterized material compliant with USP, EMA, JP, and BP guidelines, including a detailed Structure Elucidation Report (SER), whereas uncharacterized research-grade metabolites lack certified purity documentation and pharmacopeial traceability required for ANDA/NDA regulatory submissions [1]. Validated analytical methods for trimetazidine-N-oxide demonstrate specificity with limits of detection ranging from 0.5 to 50 ng/mL, intra-day and inter-day imprecision below 20%, and recovery of 41% for GC-MS-based methods, establishing performance benchmarks that cannot be met with non-reference-grade material [2].

Reference Standard ANDA Submission Method Validation

Chromatographic Differentiation from Parent Trimetazidine: Physicochemical Property Comparison

Trimetazidine-N-oxide exhibits distinct physicochemical properties from the parent drug trimetazidine that directly impact chromatographic method development. The N-oxide metabolite has a molecular weight of 282.34 g/mol (C14H22N2O4), a calculated LogP of 1, a topological polar surface area (tPSA) of 54.4 Ų, and a predicted pKa of 13.23±0.20, whereas the parent trimetazidine (CAS 5011-34-7, C14H22N2O3) has a molecular weight of 266.34 g/mol and lacks the N-oxide polar functional group that confers increased hydrogen bond acceptor count (6 vs. 5 for parent) . These differences necessitate distinct chromatographic conditions for baseline resolution—trimetazidine-N-oxide is consistently identified as a major metabolite (designated M1) in UHPLC-MS/MS metabolic profiling alongside desmethyl-trimetazidine O-sulfate (M3), N-formyl trimetazidine (M2), and oxo-trimetazidine, each requiring validated separation methods for accurate quantification in pharmaceutical QC and doping control [1].

HPLC Method Development Metabolite Identification Chromatographic Separation

Doping Control Detection: Trimetazidine-N-oxide as a Complementary Long-Term Marker

Since January 2014, trimetazidine has been classified as a prohibited substance by the World Anti-Doping Agency (WADA), necessitating robust detection methods in sports drug testing laboratories [1]. In validated doping control analyses, major metabolites including trimetazidine-N-oxide were used to complement LC-MS/MS-based assays. While intact trimetazidine was found at the highest abundance among trimetazidine-related analytes in all tested sports drug testing samples, trimetazidine-N-oxide serves as a confirmatory long-term marker due to its extended detection window in urine, providing forensic value beyond parent drug analysis [2]. Retrospective data mining of doping control analyses conducted between 1999 and 2013 at the Cologne Doping Control Laboratory revealed a considerable prevalence of trimetazidine in endurance and strength sports, accounting for up to 39 findings per year, underscoring the regulatory importance of validated metabolite reference standards for anti-doping compliance [3].

Doping Control LC-MS/MS WADA Compliance

Recommended Procurement and Application Scenarios for Trimetazidine-N-oxide Reference Standard


ANDA/NDA Regulatory Submission and Pharmaceutical Quality Control

Procure trimetazidine-N-oxide dihydrochloride reference standard (≥98% purity) from suppliers providing full characterization data with USP/EP/JP/BP pharmacopeial traceability and Structure Elucidation Report (SER) for use as an impurity standard in ANDA/NDA submissions, analytical method validation (AMV), and batch-release QC testing during commercial production of trimetazidine dihydrochloride [1]. The compound's distinct physicochemical properties (MW 282.34, LogP 1, tPSA 54.4 Ų) require validated chromatographic separation from parent drug and other metabolites, making an authenticated reference standard essential for method ruggedness and regulatory acceptance [2].

WADA-Compliant Doping Control Laboratory Analysis

Procure trimetazidine-N-oxide reference standard for use as a confirmatory long-term marker in LC-MS/MS and GC-MS doping control assays targeting trimetazidine abuse in sports. Validated methods demonstrate LOD of 0.5–50 ng/mL, intra-day and inter-day imprecision <20%, and recovery of 41% (GC-MS), establishing performance benchmarks for method implementation [1]. The metabolite's extended urinary detection window provides forensic value beyond parent drug analysis, with retrospective data indicating up to 39 trimetazidine-related findings per year in endurance and strength sports [2].

Clinical Pharmacokinetic and Drug Metabolism Studies

Procure trimetazidine-N-oxide analytical reference material for use as a quantitative calibrator in LC-MS/MS-based pharmacokinetic studies investigating trimetazidine metabolism and excretion profiles in human plasma and urine. The compound has been identified as a major active metabolite alongside N-formyl trimetazidine, desmethyl-trimetazidine O-sulfate, and oxo-trimetazidine, with renal excretion profiles characterized using UHPLC-MS/MS metabolic profiling [1]. Accurate quantification requires a metabolite-specific reference standard due to distinct ionization efficiency and chromatographic retention relative to the parent drug [2].

Stability-Indicating HPLC Method Development for Pharmaceutical Formulations

Procure trimetazidine-N-oxide dihydrochloride salt reference standard for use in forced degradation studies and stability-indicating HPLC method development for trimetazidine pharmaceutical formulations. The N-oxide impurity represents a key degradation product under oxidative stress conditions, and its chromatographic resolution from the parent drug peak is critical for method specificity validation [1]. Suppliers offer the compound as a thoroughly characterized reference standard with detailed certificate of analysis (COA) and analytical data compliant with regulatory guidelines, supporting stability study protocols required for product shelf-life determination [2].

Technical Documentation Hub

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